molecular formula C10H11NOS B1426897 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE CAS No. 1339495-85-0

3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE

Cat. No.: B1426897
CAS No.: 1339495-85-0
M. Wt: 193.27 g/mol
InChI Key: PUNSDUKLJAQBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE: is an organic compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol This compound features a pyridine ring attached to a tetrahydrothiophene ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE can be achieved through several methods. One common approach involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: . These methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanol derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE is unique due to its combination of a pyridine ring and a tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1339495-85-0

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

pyridin-3-yl(thiolan-3-yl)methanone

InChI

InChI=1S/C10H11NOS/c12-10(9-3-5-13-7-9)8-2-1-4-11-6-8/h1-2,4,6,9H,3,5,7H2

InChI Key

PUNSDUKLJAQBLA-UHFFFAOYSA-N

SMILES

C1CSCC1C(=O)C2=CN=CC=C2

Canonical SMILES

C1CSCC1C(=O)C2=CN=CC=C2

Origin of Product

United States

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